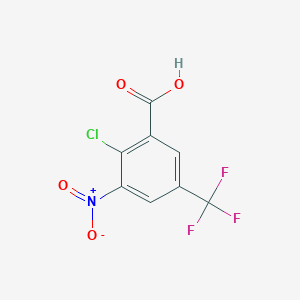

2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

描述

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the triclinic crystal system with space group P 1 (No. 2). Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a | 4.7297 Å |

| b | 7.8993 Å |

| c | 13.044 Å |

| α | 91.57° |

| β | 96.51° |

| γ | 104.79° |

| Volume | 467.36 ų |

| Z (formula units) | 2 |

The asymmetric unit contains one molecule, with the carboxylic acid group twisted 22.9° relative to the benzene ring plane. The nitro group adopts a near-perpendicular orientation (85.38° tilt) to the aromatic ring, minimizing steric hindrance.

Hydrogen Bonding Network Analysis

In the solid state, molecules form centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups (Fig. 1). Key hydrogen bond metrics include:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.67–2.88 | 161–179 |

| C–H···O (nitro) | 2.48–2.67 | 153–179 |

These interactions create a layered architecture, stabilized by additional weak C–H···O and F···F contacts. The trifluoromethyl group participates in type I F···F interactions (C–F···F angles: 152.1°–168.6°), contributing to dense packing (density = 1.916 g/cm³).

Comparative Structural Analysis with Related Polyhalogenated Benzoic Acids

Comparison with 2,5-Dichlorobenzoic Acid

2,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂) adopts a monoclinic structure (space group P2₁/c) with a hydrogen-bonded 3D network. Unlike the title compound, its dimers link via N–H···O bonds in ammonium salts, forming conjoined R₄²⁸ and R₄³¹⁰ motifs. The absence of nitro and trifluoromethyl groups reduces steric constraints, leading to a smaller unit cell volume (665.04 ų vs. 467.36 ų).

Comparison with 2,4,6-Trifluorobenzoic Acid

2,4,6-Trifluorobenzoic acid (C₇H₃F₃O₂) crystallizes in monoclinic P2₁/c with a planar carboxylic acid group (tilt angle = 0°). Its hydrogen-bonded dimers assemble into infinite strands via F···O contacts (2.885 Å), contrasting with the title compound’s layered packing. The reduced steric bulk of fluorine (vs. -CF₃) allows tighter intermolecular spacing (a = 7.2769 Å vs. 4.7297 Å).

Substituent Effects on Packing Efficiency

The table below highlights how substituents influence crystallographic parameters:

| Compound | Space Group | Density (g/cm³) | Packing Index (%) |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl) | P 1 | 1.916 | 70.0 |

| 2,5-Dichlorobenzoic acid | P2₁/c | 1.775 | 68.2 |

| 2,4,6-Trifluorobenzoic acid | P2₁/c | 1.436 | 65.8 |

The title compound’s higher density and packing index arise from synergistic effects of -CF₃ and -NO₂, which enhance van der Waals interactions and hydrogen bonding.

属性

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKTROFCUEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435413 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-59-4 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (C8H3ClF3NO4), a compound with notable chemical properties, has been studied for its biological activity, particularly in the context of antimicrobial and antitumor effects. This article reviews its biological activity based on diverse research findings, including anti-mycobacterial properties, potential applications in treating Alzheimer's disease, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular structure is characterized by the presence of chlorine and nitro groups, which play significant roles in its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits limited anti-mycobacterial activity. In studies evaluating its effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus, no growth inhibition was observed at concentrations up to 100 µM . This suggests that while the compound may not be effective against these strains, it could have potential as a scaffold for developing more potent derivatives.

2. Inhibition of β-Secretase (BACE)

The compound has been investigated for its role in inhibiting β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE, this compound may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease . The inhibition mechanism involves the structural modification of related benzazole derivatives that have shown promise in reducing amyloid accumulation in preclinical studies.

Case Studies

Study on Anti-mycobacterial Activity :

A study conducted by Richter et al. evaluated the anti-mycobacterial properties of derivatives synthesized from this compound. The results indicated no significant inhibition against M. smegmatis or M. abscessus, suggesting that modifications to the core structure might be necessary to enhance activity against mycobacterial infections .

Alzheimer's Disease Research :

In a patent application discussing benzazole derivatives, it was noted that compounds similar to this compound could inhibit BACE and potentially serve as therapeutic agents for Alzheimer's disease . These findings highlight the importance of further exploring this compound's derivatives for neuroprotective applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H3ClF3NO4 |

| Molecular Weight | 269.56 g/mol |

| Crystal Structure | Triclinic, P1 |

| Cell Parameters | a = 4.7297 Å |

| b = 7.8993 Å | |

| c = 13.044 Å | |

| Density | 1.916 Mg m−3 |

科学研究应用

Reactivity

The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various chemical reactions and biological applications. It can undergo nucleophilic substitutions and is often used as an intermediate in synthesizing more complex molecules.

Medicinal Chemistry

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is primarily recognized for its role in developing antitubercular agents. It serves as a precursor for synthesizing benzothiazinones (BTZs), a promising class of drugs targeting Mycobacterium tuberculosis.

Antitubercular Activity

- Mechanism of Action : The benzothiazinones derived from this compound inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), crucial for mycobacterial cell wall synthesis. This inhibition disrupts the growth of M. tuberculosis .

- Case Studies : Research demonstrates that derivatives synthesized from this compound exhibit significant activity against various mycobacterial strains .

Synthetic Organic Chemistry

The compound is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Pathways

- Functionalization : It can be converted into different derivatives through reactions with nucleophiles like piperidine, leading to compounds with enhanced biological activities .

- Comparison with Similar Compounds : Its unique combination of functional groups makes it distinct from similar compounds like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, which may lack specific biological activities .

Material Science

In industrial applications, this compound is used to produce specialty chemicals with specific properties such as high thermal stability and resistance to degradation.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Against M. tuberculosis | Notable Features |

|---|---|---|

| This compound | High | Precursor for BTZs |

| Benzothiazinone Derivative A | Moderate | Targets DprE1 |

| Benzothiazinone Derivative B | High | Enhanced potency compared to parent compound |

相似化合物的比较

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group at C3 in the target compound significantly increases acidity (pKa ~1.5–2.0) compared to non-nitro analogues (e.g., 2-chloro-5-(trifluoromethyl)benzoic acid, pKa ~2.5) due to enhanced resonance stabilization of the carboxylate anion .

- Halogen Effects: Chlorine at C2 provides steric hindrance and directs electrophilic substitution, while bromine (in 2-bromo analogues) enhances reactivity in cross-coupling reactions .

- Functional Group Interconversion: Conversion of the carboxylic acid to an amide (as in the benzamide derivative) reduces solubility in aqueous media but improves membrane permeability, critical for antitubercular drug candidates .

准备方法

Nitration of 2-Chloro-5-(trifluoromethyl)benzoic Acid

The most direct and commonly reported method to prepare 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is via electrophilic aromatic substitution nitration of 2-chloro-5-(trifluoromethyl)benzoic acid. This nitration introduces the nitro group at the 3-position relative to the carboxylic acid.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-5-(trifluoromethyl)benzoic acid |

| Nitrating agents | Mixture of sulfuric acid and fuming nitric acid |

| Temperature | Approximately 90 °C |

| Reaction time | About 1.2 hours |

| Work-up | Quenching in crushed ice, filtration, washing, drying |

| Yield | 81.1% to 94.7% |

| Purity (HPLC/LCMS) | >98% |

Experimental Procedure Summary:

- The starting acid (e.g., 6.5 g, 29 mmol) is dissolved in sulfuric acid (ca. 23 mL).

- Fuming nitric acid (3.2 mL) is added with overhead stirring.

- The mixture is gradually warmed to 90 °C over 25-30 minutes.

- Additional sulfuric acid (10 mL) is added to the thickened mixture.

- Stirring continues at 90 °C for 45 minutes.

- The reaction mixture is cooled to ambient temperature and poured into crushed ice.

- The precipitated product is filtered, washed with cold water, and dried under vacuum.

- The isolated product is a white solid with a melting point around 173 °C and LCMS confirming the expected molecular ion at m/z 268 ([M-H]^-).

This method provides high yield and purity, making it suitable for scale-up and industrial applications.

Alternative Nitration Using Fuming Sulfuric Acid (Oleum) and Nitric Acid

An alternative nitration approach involves the use of fuming sulfuric acid (oleum) combined with nitric acid, allowing nitration at lower temperatures (0–60 °C) with controlled addition to minimize side reactions.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-5-(trifluoromethyl)benzoic acid |

| Acid mixture | Concentrated sulfuric acid + fuming sulfuric acid + fuming nitric acid |

| Temperature | 0–60 °C |

| Reaction time | 1.5 hours |

| Yield | Approximately 81% |

- Dissolve the starting acid in concentrated sulfuric acid.

- Add fuming sulfuric acid and cool the mixture to 0 °C.

- Slowly add fuming nitric acid while maintaining temperature below 60 °C.

- Stir for 1 hour after addition.

- Quench with ice water, isolate the precipitate by filtration, wash and dry.

This method is effective for nitration with good yield and is useful when milder conditions are preferred.

Preparation of 2-Chloro-5-(trifluoromethyl)benzoic Acid Precursor

Before nitration, the precursor 2-chloro-5-(trifluoromethyl)benzoic acid is synthesized, often via lithium-halogen exchange followed by carboxylation:

| Step | Description |

|---|---|

| 1 | Dissolve p-chloro-trifluoromethylbenzene in anhydrous organic solvent (e.g., tetrahydrofuran) |

| 2 | Add tetramethyl ethylene diamine and cool to -80 °C under inert atmosphere |

| 3 | Slowly add tert-butyl lithium to generate the aryllithium intermediate |

| 4 | Quench the aryllithium with dry ice (solid CO2) to introduce the carboxylic acid group |

| 5 | Acidify with aqueous hydrochloric acid to pH 3-4 |

| 6 | Remove organic solvents under reduced pressure and isolate the crude acid by filtration |

Yields of this precursor step are reported around 90%, with high purity after recrystallization.

Conversion to Acid Chloride (Optional Step for Further Derivatization)

For further synthetic applications, the benzoic acid can be converted to the corresponding benzoyl chloride using thionyl chloride:

| Parameter | Details |

|---|---|

| Reagents | Thionyl chloride, optionally with catalytic DMF |

| Solvent | Toluene or chloroform |

| Temperature | Reflux for 2-3 hours |

| Yield | Approximately 82% |

This reaction facilitates subsequent amide or ester formation and is performed under inert atmosphere with monitoring by IR spectroscopy (appearance of acid chloride band ~1788 cm^-1).

Summary Table of Preparation Methods

Research Findings and Analysis

- The nitration step is critical and must be carefully controlled to avoid over-nitration or side reactions.

- Use of fuming sulfuric acid and fuming nitric acid allows nitration at lower temperatures, reducing decomposition.

- The lithiation-carboxylation route to the precursor acid is efficient and reproducible, enabling high purity intermediate for nitration.

- The final product shows high purity (>98% by HPLC/LCMS) and consistent melting point (~173 °C), confirming the successful introduction of the nitro group at the 3-position.

- The compound serves as a key intermediate in the synthesis of benzothiazinones, which are promising antitubercular agents targeting DprE1 enzyme.

常见问题

Q. How does photostability under UV light impact experimental design?

- Methodological Answer : The nitro group sensitizes the compound to UV degradation. Stability studies (HPLC monitoring) recommend amber glassware and inert atmospheres (N₂) for long-term storage .

Data Contradiction Analysis

Example : Conflicting ¹³C NMR signals for the carboxylic carbon (reported δ 164.8 vs. δ 162.5 in older studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。